Cas no 1280588-07-9 (2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol)

2,3-Dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol is a heterocyclic compound featuring a benzodioxin core linked to a furan moiety via a hydroxymethyl bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both benzodioxin and furan rings enhances its potential for diverse functionalization, enabling applications in ligand design and bioactive molecule development. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, facilitating use in cross-coupling reactions and medicinal chemistry. The compound’s stability under standard conditions further supports its utility in multi-step synthetic routes.
2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol structure
1280588-07-9 structure
商品名:2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol
CAS番号:1280588-07-9
MF:C13H12O4
メガワット:232.231984138489
MDL:MFCD07782426
CID:5178207

2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
    • 2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol
    • 1,4-Benzodioxin-6-methanol, α-2-furanyl-2,3-dihydro-
    • MDL: MFCD07782426
    • インチ: 1S/C13H12O4/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2
    • InChIKey: BJPGVBJRBRNBAU-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC2=COC(=C12)C(C1C=CC=CC=1)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 51.8

2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
397094-1g
3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol
1280588-07-9 97.0%
1g
£570.00 2023-04-20
Fluorochem
397094-5g
3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol
1280588-07-9 97.0%
5g
£1,573.00 2023-04-20
Ambeed
A410566-1g
(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
1280588-07-9 97%
1g
$494.0 2024-04-25
abcr
AB428806-1 g
3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol
1280588-07-9
1 g
€594.40 2023-07-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD512111-1g
(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
1280588-07-9 97%
1g
¥3395.0 2023-04-03
abcr
AB428806-1g
3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol; .
1280588-07-9
1g
€1621.70 2025-02-19

2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol 関連文献

2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanolに関する追加情報

2,3-Dihydro-1,4-Benzodioxin-6-Yl(Furan-2-Yl)Methanol: A Comprehensive Overview

The compound with CAS No. 1280588-07-9, known as 2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzodioxin ring system with a furan moiety. The benzodioxin core is a bicyclic structure consisting of a benzene ring fused to a dioxane ring, while the furan group adds an aromatic heterocyclic component to the molecule. The presence of a hydroxymethyl group further enhances its functional diversity.

Recent studies have highlighted the potential of 2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol as a bioactive compound. Researchers have explored its ability to interact with various biological targets, including enzymes and receptors. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in drug discovery.

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol involves a multi-step process that typically begins with the preparation of the benzodioxin ring system. This is often achieved through cyclization reactions involving appropriate diols and ketones. The furan moiety is then introduced via nucleophilic aromatic substitution or other coupling reactions. The final step involves the installation of the hydroxymethyl group, which can be achieved through reduction or oxidation reactions depending on the starting material.

One of the most intriguing aspects of this compound is its structural versatility. The combination of the benzodioxin and furan groups creates a molecule with significant conformational flexibility and electronic diversity. This makes it an ideal candidate for exploring various biological activities. For example, studies have shown that benzodioxin derivatives can exhibit antioxidant properties due to their ability to scavenge free radicals. Similarly, the furan moiety can contribute to π-electron interactions, potentially enhancing bioavailability and target binding affinity.

In terms of applications, 2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol has shown promise in several areas. Its potential as an anti-inflammatory agent has been explored in preclinical models, where it demonstrated moderate efficacy in reducing inflammation markers. Additionally, this compound has been investigated for its role in modulating cellular signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease.

The latest research on this compound has also delved into its pharmacokinetic properties. Studies conducted in 2023 have revealed that furan-containing derivatives like this one exhibit favorable absorption profiles in vitro. However, further research is needed to fully understand its pharmacokinetics in vivo and to assess its potential toxicity profiles.

In conclusion, CAS No. 1280588-07-9, or 2,3-dihydro-1,4-benzodioxin-6-yil(furan_

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Amadis Chemical Company Limited
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